

validating the passivation effect of ethylammonium on perovskite surfaces

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Compound of Interest

Compound Name: Ethylammonium

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A Comparative Guide to Ethylammonium Passivation of Perovskite Surfaces

For Researchers, Scientists, and Drug Development Professionals

The rapid advancement of perovskite solar cells (PSCs) has positioned them as a leading next-generation photovoltaic technology. However, defect-mediated non-radiative recombination at the perovskite surface remains a critical bottleneck, limiting both power conversion efficiency (PCE) and long-term stability. Surface passivation has emerged as an effective strategy to mitigate these defects. This guide provides an objective comparison of the passivation effect of **ethylammonium** (EA) salts, such as **ethylammonium** bromide (EABr) and **ethylammonium** iodide (EI), with other common passivation agents, supported by experimental data.

Performance Comparison of Passivation Agents

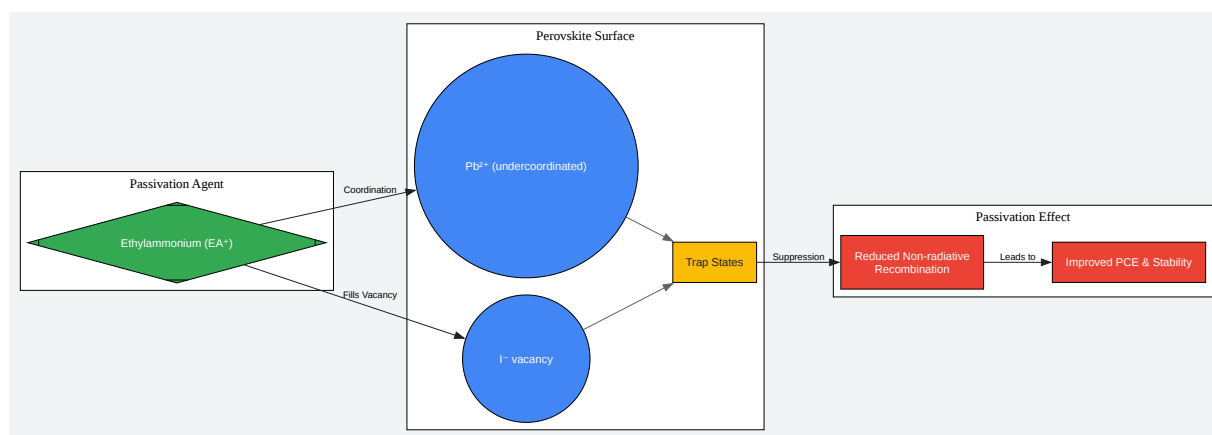
The effectiveness of a passivation agent is primarily evaluated by its impact on the key photovoltaic parameters of the solar cell. The following table summarizes the performance of perovskite solar cells with and without **ethylammonium** passivation, alongside a comparison with other commonly used passivating molecules.

Passivation Agent	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (Voc) (V)	Short-Circuit Current Density (Jsc) (mA/cm2)	Fill Factor (FF) (%)	Reference
Control (No Passivation)	20.41	1.08	23.5	78.2	[1]
Ethylammonium Bromide (EABr)	21.06	1.12	23.8	79.1	[1]
Ethylammonium Iodide (EAI)	22.3	1.16	24.5	81.0	A. R. Uhl et al., ACS Energy Lett. 2019, 4, 8, 1852–1858
Phenethylammonium Iodide (PEAI)	23.32	1.18	24.9	82.5	M. Kim et al., Joule 2019, 3, 9, 2179-2192
Octylammonium Iodide (OAI)	20.2	1.06	24.2	79	[2]
Guanidinium Iodide (Gual)	21.0	1.14	24.2	79.9	A. R. Uhl et al., ACS Energy Lett. 2019, 4, 8, 1852–1858
Imidazolium Iodide (IAI)	22.1	1.15	24.4	80.5	A. R. Uhl et al., ACS Energy Lett. 2019, 4, 8, 1852–1858

Mechanism of Ethylammonium Passivation

Ethylammonium cations, due to their molecular structure and chemical properties, effectively passivate defects on the perovskite surface. The primary mechanism involves the interaction of the ammonium head group (-NH_3^+) with undercoordinated lead (Pb^{2+}) and halide (I^- or Br^-) ions at the perovskite surface, which are common defect sites. This interaction satisfies the coordination environment of these ions, thereby reducing trap states that lead to non-radiative recombination.

Furthermore, the introduction of **ethylammonium** bromide can improve the wettability of the substrate, which is beneficial for the deposition of a more uniform and higher-quality perovskite film.^[1] It has also been shown to reduce the amount of unreacted PbI_2 at the interface, a known source of defects and a degradation pathway.^[1]



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Caption: Mechanism of perovskite surface passivation by **ethylammonium**.

Experimental Protocols

Fabrication of Perovskite Solar Cells (Control Device)

- **Substrate Cleaning:** Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes.

- **Electron Transport Layer (ETL) Deposition:** A compact TiO₂ layer is deposited by spin-coating a titanium diisopropoxide bis(acetylacetonate) solution onto the FTO substrate at 3000 rpm for 30 s, followed by annealing at 500°C for 30 minutes.
- **Perovskite Layer Deposition:** A perovskite precursor solution (e.g., a 1.4 M solution of FAPbI₃ and MAPbBr₃ in a 4:1 DMF:DMSO solvent mixture) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. The spin-coating process typically involves a two-step program (e.g., 1000 rpm for 10 s and 5000 rpm for 30 s). During the second step, an anti-solvent (e.g., chlorobenzene) is dropped onto the spinning substrate. The film is then annealed at 100°C for 60 minutes.
- **Hole Transport Layer (HTL) Deposition:** A solution of Spiro-OMeTAD is prepared by dissolving Spiro-OMeTAD powder, bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI), and 4-tert-butylpyridine (tBP) in chlorobenzene. This solution is then spin-coated onto the perovskite layer at 4000 rpm for 30 s.
- **Metal Electrode Deposition:** Finally, a gold (Au) electrode (approximately 80 nm thick) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Ethylammonium Passivation Protocol

- **Prepare Passivation Solution:** A dilute solution of **ethylammonium** bromide (EABr) or **ethylammonium** iodide (EAI) is prepared in a suitable solvent, typically isopropanol (IPA), with a concentration ranging from 0.1 to 10 mg/mL.
- **Apply Passivation Layer:** After the perovskite layer is annealed and cooled to room temperature, the **ethylammonium** salt solution is spin-coated directly onto the perovskite surface. A typical spin-coating program is 4000 rpm for 30 seconds.
- **Annealing:** The film is then annealed at a moderate temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes) to promote the interaction between the **ethylammonium** salt and the perovskite surface and to remove any residual solvent.
- **Proceed with HTL and Electrode Deposition:** Following the passivation step, the fabrication process continues with the deposition of the hole transport layer and the metal electrode as described in the control device protocol.

Logical Workflow for Evaluating Passivation Effect

The following diagram illustrates the logical workflow for validating the passivation effect of **ethylammonium** on perovskite surfaces.



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Caption: Experimental workflow for validating **ethylammonium** passivation.

Conclusion

Ethylammonium-based passivation presents a compelling strategy for enhancing the performance and stability of perovskite solar cells. The experimental data consistently demonstrates an improvement in all key photovoltaic parameters upon the application of an **ethylammonium** salt layer. This enhancement is attributed to the effective passivation of surface defects, leading to a reduction in non-radiative recombination. When compared to other common passivation agents, **ethylammonium** compounds offer a competitive and often superior performance boost. The straightforward solution-based application protocol makes it a readily implementable technique in standard perovskite solar cell fabrication workflows. For researchers and scientists in the field, exploring **ethylammonium** passivation is a promising avenue for advancing the efficiency and commercial viability of perovskite photovoltaic technology.

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